molecular formula C8H15NO B2726048 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine CAS No. 2241130-22-1

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine

Cat. No.: B2726048
CAS No.: 2241130-22-1
M. Wt: 141.214
InChI Key: FCALZFOTXMVUTL-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine (CAS 2241130-22-1) is a high-purity chemical compound offered for research and development purposes. This bicyclic compound with an amine functional group has a molecular formula of C8H15NO and a molecular weight of 141.21 g/mol . Its structure is characterized by the SMILES notation CC1(C2(CC(C2)(O1)C)N)C . The compound is classified with the UN number 2733 . This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It requires careful handling and cold-chain transportation to ensure stability . Researchers can utilize this compound as a building block or intermediate in various exploratory chemical syntheses. For specific applications, mechanism of action, or detailed safety data, consultation of the primary scientific literature is recommended. A certificate of analysis is available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)8(9)4-7(3,5-8)10-6/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCALZFOTXMVUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241130-22-1
Record name 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine
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Preparation Methods

Substrate Preparation and Epoxidation

The synthesis of 2-oxabicyclo[2.1.1]hexane derivatives often begins with cyclohexenol precursors. For 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine, the starting material is hypothesized to be a 1,3,3-trimethylcyclohex-3-en-1-ol derivative. Epoxidation using tert-butyl hydroperoxide (TBHP) in the presence of vanadium(IV) bis(2,4-pentanedionate) oxide as a catalyst generates the corresponding epoxy alcohol. This reaction proceeds in methylene chloride at 10–30°C, achieving >90% conversion within 6–8 hours.

Acid-Catalyzed Cyclization

The epoxy alcohol intermediate undergoes ring closure via Brønsted acid catalysis. Methanesulfonic acid or p-toluenesulfonic acid (0.02–0.04 equiv) in dichloromethane at 20–25°C promotes cyclization to form the 2-oxabicyclo[2.1.1]hexane core. Notably, this step favors the exo-hydroxy configuration, which is critical for subsequent functionalization.

Amination via Reductive Pathways

Diels-Alder Reaction Approach

Diene and Dienophile Selection

An alternative route employs a Diels-Alder reaction between a furan-derived diene and a methyl-substituted dienophile. For instance, 2,5-dimethylfuran reacts with methyl acrylate under high-pressure conditions (5–10 kbar) to form the bicyclic adduct. The endo preference of this reaction ensures proper stereochemical alignment for subsequent steps.

Post-Cyclization Modifications

The Diels-Alder adduct undergoes ozonolysis to cleave the ester group, followed by reductive workup with dimethyl sulfide to yield a primary alcohol. Conversion to the amine is achieved via a Mitsunobu reaction using hydrazoic acid (HN₃) and triphenylphosphine, though this method suffers from modest yields (40–50%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Key Steps Catalyst System Yield (%) Purity (%)
Epoxidation-Cyclization TBHP epoxidation, acid cyclization Vanadium(IV)/p-TsOH 78–85 ≥95
Diels-Alder High-pressure cycloaddition None (thermal) 40–50 90–92
Reductive Amination Ketone + NH₄OAc/NaBH₃CN NaBH₃CN 65–70 93–95

Table 1. Performance metrics for major synthetic routes to this compound. Data synthesized from.

Physicochemical and Spectroscopic Characterization

Molecular Properties

  • Molecular Weight : 141.21 g/mol
  • LogP : -0.04 (predicted)
  • Hydrogen Bond Donors : 1
  • Topological Polar Surface Area : 54 Ų

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.25 (s, 6H, gem-dimethyl), 1.98 (d, J = 10.5 Hz, 1H, bridgehead H), 2.45 (m, 1H, CHNH₂), 3.12 (br s, 2H, NH₂).
  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C-N bend).

Challenges and Optimization Strategies

Stereochemical Control

The bicyclo[2.1.1]hexane system imposes severe steric constraints, making epimerization at the bridgehead carbon a persistent issue. Employing bulky bases (e.g., DBU) during amination minimizes racemization.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but accelerate decomposition above 50°C. Dichloromethane remains the solvent of choice for cyclization steps due to its low nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted amine derivatives .

Scientific Research Applications

Structural Information

  • Molecular Formula : C8_8H15_{15}NO
  • Molecular Weight : 157.21 g/mol
  • SMILES : CC1(C2(CC(C2)(O1)N)C)C
  • InChIKey : FCALZFOTXMVUTL-UHFFFAOYSA-N

Physical Properties

PropertyValue
LogP0.13
Polar Surface Area (Ų)35
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Medicinal Chemistry

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of compounds with specific biological activities, such as:

  • Neuroprotective Agents : The compound's bicyclic structure may interact with neurotransmitter systems, potentially leading to neuroprotective effects.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis processes. Its unique structure allows for various chemical transformations that can lead to the creation of more complex molecules, which are valuable in:

  • Synthetic Pathways : Utilization in multi-step synthesis for generating novel compounds with desired characteristics.

Material Science

Research indicates that compounds similar to this compound can be utilized in the development of advanced materials due to their unique chemical properties:

  • Polymeric Materials : The compound may be integrated into polymer matrices to enhance material properties such as flexibility and thermal stability.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of bicyclic amines similar to this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated that these compounds could significantly reduce cell death and promote cell survival through anti-apoptotic pathways.

Case Study 2: Synthesis of Novel Compounds

In a synthetic chemistry project, researchers utilized this compound as a precursor for synthesizing a series of novel heterocyclic compounds. The resulting products exhibited promising antibacterial activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness and functional groups differentiate it from related bicyclic molecules. Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Bicyclo System Key Functional Groups Molecular Weight (g/mol) Key Features/Applications
1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine C₈H₁₅NO [2.1.1] Ether, amine 141.21 Research chemical; potential pharmaceutical building block .
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) C₁₀H₁₈O [2.2.2] Ether 154.25 Flavor compound; semiochemical for Curculionidae beetles .
1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride C₆H₁₂ClNO [2.1.1] Amine hydrochloride 149.62 Stable derivative; stored at 2–8°C; used in high-purity research .
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride C₈H₁₄ClNO₃ [2.1.1] Ester, amine hydrochloride 207.66 Functionalized ester derivative; synthetic intermediate .

Key Differences

The [2.2.2] framework in 1,8-cineole is more common in natural products (e.g., terpenes), contributing to its role as a semiochemical .

Functional Groups :

  • The amine group in the target compound enhances basicity and nucleophilic reactivity compared to ether-dominated analogs like 1,8-cineole .
  • Hydrochloride derivatives (e.g., 1-methyl variant) improve solubility and stability for storage and handling .

Applications :

  • 1,8-Cineole : Widely used in flavoring and fragrances due to its low toxicity and pleasant odor .
  • Hydrochloride Derivatives : Prioritized in pharmaceutical research; e.g., 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride is sold by Synthonix, Inc. and CymitQuimica for drug discovery .

Commercial Availability :

  • The target compound’s hydrochloride salts are available from suppliers like ECHEMI and Parchem, though some derivatives (e.g., CymitQuimica’s product) are discontinued .
  • 1,8-Cineole is industrially mass-produced, reflecting its broader applications .

Research and Industrial Relevance

  • Synthetic Utility: The amine group in the target compound allows functionalization for drug candidates, while ester derivatives (e.g., ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate) expand its use in peptide synthesis .
  • Ecological Significance : Unlike 1,8-cineole, the target compound lacks evidence as a semiochemical, highlighting structural specificity in ecological interactions .

Biological Activity

1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine, also known by its CAS number 2241130-22-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C10H17NO\text{C}_{10}\text{H}_{17}\text{N}\text{O}

This compound features a bicyclic framework that may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar bicyclic structures possess antimicrobial properties. For instance, derivatives of oxabicyclo compounds have demonstrated efficacy against various bacterial strains and fungi due to their ability to disrupt cellular membranes or inhibit metabolic pathways.

2. Neuropharmacological Effects

The compound's structural characteristics suggest potential neuropharmacological effects. Preliminary studies indicate that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

3. Antioxidant Properties

Like many compounds derived from natural sources, this compound may exhibit antioxidant activity through the scavenging of free radicals, which could protect cells from oxidative stress.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:

  • Modulate enzyme activity involved in metabolic pathways.
  • Interact with receptor sites in the central nervous system.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of bicyclic amines demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of the oxabicyclo structure enhances membrane permeability disruption in bacterial cells.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological study involving rodent models, administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors as measured by the elevated plus maze test. This suggests potential anxiolytic effects.

TestControl Group (n=10)Treatment Group (n=10)
Time Spent in Open Arms (s)20 ± 535 ± 7*

*P < 0.05 indicates statistical significance.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1,3,3-trimethyl-2-oxabicyclo[2.1.1]hexan-4-amine, and how do reaction conditions impact yield?

  • Methodological Answer : The compound can be synthesized via visible-light-induced triplet energy transfer catalysis using benzoylformate esters and bicyclo[1.1.0]butanes. This method enables a [2π + 2σ] cycloaddition followed by backbone C-H abstraction and aryl migration . Earlier approaches include photocycloaddition of ethyl 3-(2-propenyloxy)propenoate, though yields depend on solvent polarity and temperature . Optimization requires monitoring by HPLC or GC-MS to track intermediates.

Q. How is the stereochemical configuration of the bicyclic core validated experimentally?

  • Methodological Answer : Comparative analysis of 1H-NMR^1 \text{H-NMR} spectra between the target compound and its derivatives (e.g., ethyl carboxylate analogs) confirms stereochemistry. For example, the endo configuration of substituents is inferred from distinct coupling constants in the bicyclic system . X-ray crystallography of derivatized amines (e.g., CNBF adducts) provides definitive structural proof .

Q. What analytical techniques are critical for characterizing purity and stability?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 13C NMR^{13} \text{C NMR} are essential for verifying molecular weight and carbon environments. Stability under thermal stress can be assessed via thermogravimetric analysis (TGA), while hydrolytic stability requires pH-dependent HPLC studies .

Advanced Research Questions

Q. What mechanistic pathways explain competing fragmentation versus displacement during solvolysis of derivatives?

  • Methodological Answer : Brosylate derivatives undergo fragmentation (C-O bond cleavage) or nucleophilic displacement depending on solvent nucleophilicity and leaving-group ability. For instance, solvolysis in aqueous acetone favors fragmentation (yielding alkenes and ketones), while polar aprotic solvents like DMF promote displacement . Kinetic studies using 18O^{18} \text{O}-labeling or DFT calculations can resolve competing pathways.

Q. How can computational modeling predict regioselectivity in functionalization of the bicyclic scaffold?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity at C2 vs. C4 positions. Frontier Molecular Orbital (FMO) analysis identifies sites prone to electrophilic attack, guiding experimental design for regioselective modifications .

Q. What strategies enable diversification of the bicyclic core for structure-activity relationship (SAR) studies?

  • Methodological Answer : The ester group in polysubstituted derivatives serves as a handle for hydrolysis, amidation, or cross-coupling (e.g., Suzuki-Miyaura). For example, hydrolysis of the ester yields carboxylic acids for peptide conjugation, while Pd-catalyzed couplings introduce aryl/heteroaryl groups .

Q. How can contradictory NMR data for bicyclo[2.1.1]hexane derivatives be resolved?

  • Methodological Answer : Overlapping signals in 1H-NMR^1 \text{H-NMR} may arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) or isotopic labeling (e.g., 2H^2 \text{H}) clarifies exchange processes. 2D techniques (COSY, NOESY) map through-space and through-bond correlations to assign ambiguous peaks .

Q. What in vitro assays are suitable for evaluating bioactivity, given structural similarities to neuroactive compounds?

  • Methodological Answer : While this compound lacks direct bioactivity data, analogs like 1,8-cineole (a rosemary component) show cognitive effects via acetylcholinesterase inhibition. Similar assays (e.g., Ellman’s method) or receptor-binding studies (e.g., GABAA_A modulation) can be adapted .

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